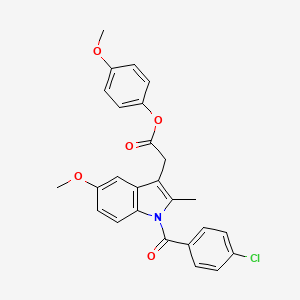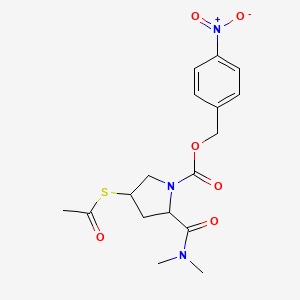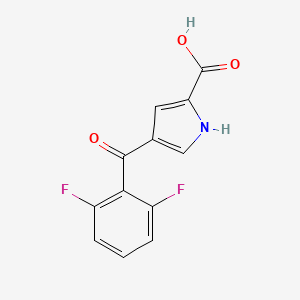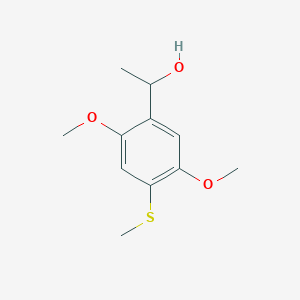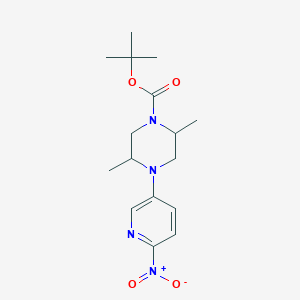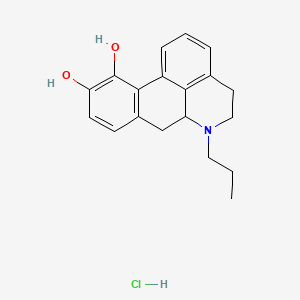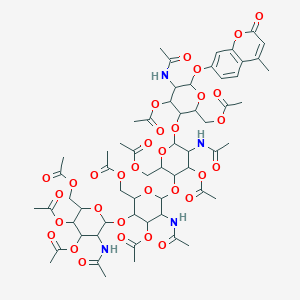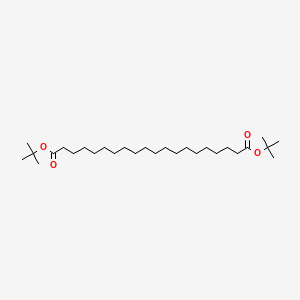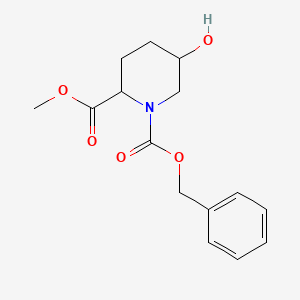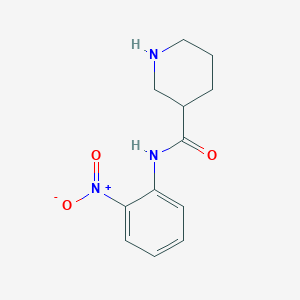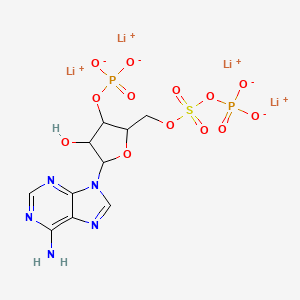![molecular formula C16H29N3O7 B12284354 6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B12284354.png)
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid is a synthetic compound known for its unique structure and versatile applications. This compound is often utilized in biochemical research and various industrial processes due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-aminohexanoic acid with bis(carboxymethyl)amine under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves precise control of temperature, pH, and reaction time to optimize the production efficiency. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is employed in labeling and tracking biomolecules in various biological studies.
Industry: The compound is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound’s effects are mediated through pathways involving protein modification and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic acid: A simpler analog with similar functional groups.
Bis(carboxymethyl)amine: Another related compound with bis(carboxymethyl) functionality.
Uniqueness
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C16H29N3O7 |
|---|---|
Peso molecular |
375.42 g/mol |
Nombre IUPAC |
6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
FHJGDBAWMRVKAB-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



